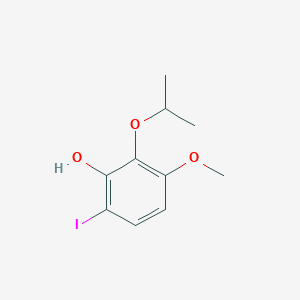

2-Isopropoxy-3-methoxy-6-iodophenol

Description

Properties

Molecular Formula |

C10H13IO3 |

|---|---|

Molecular Weight |

308.11 g/mol |

IUPAC Name |

6-iodo-3-methoxy-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C10H13IO3/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6,12H,1-3H3 |

InChI Key |

TWMFZNSVCPUFJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1O)I)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key structural elements are shared with other alkoxy- and halogen-substituted phenols. Below is a comparative analysis based on substituent effects:

Note: Specific data for 6-iodophenol derivatives are absent in the evidence; inferences are drawn from general halogen chemistry.

Structural Analogues from Evidence

The evidence highlights compounds with overlapping functional groups but distinct backbones:

- Metoxisopropamin (MXiPr): A cyclohexanone derivative with methoxy and isopropylamino groups .

- Isopropyl methoxyacetate : An ester with methoxy and isopropoxy groups . Demonstrates how alkoxy substituents alter solubility (e.g., logP values >2.5 for similar esters).

Reactivity and Stability

- Methoxy vs.

Preparation Methods

Oxidation of 2-Isopropoxy-3-methoxy-6-iodophenylboronic Acid

-

Boronic Acid Preparation :

-

Synthesize 2-isopropoxy-3-methoxy-6-iodophenylboronic acid via Miyaura borylation of a bromo- or iodoarene precursor.

-

-

Oxidation to Phenol :

-

Workup :

-

Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc).

-

Yield : The oxidation of 2-iodophenylboronic acid to 2-iodophenol using DAIB achieved a 93% yield, suggesting comparable efficiency for the target compound.

Regioselective Protection and Deprotection Strategies

Introducing the isopropoxy and methoxy groups after iodination may circumvent issues of regiochemical control. This approach is exemplified in the synthesis of substituted benzofurans, where o-iodophenol derivatives serve as key intermediates.

Sequential Alkylation and Iodination

-

Iodination of 3-Methoxyphenol :

-

Isopropoxy Group Introduction :

-

Protect the phenolic hydroxyl group with isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

-

-

Deprotection :

-

Remove the protecting group (if necessary) under acidic or reductive conditions.

-

Challenges : Competing alkylation at multiple positions requires careful optimization of reaction time and temperature.

Comparative Analysis of Methods

Mechanistic and Practical Considerations

-

Regioselectivity : The methoxy group at position 3 directs iodination to position 6 via resonance and inductive effects, while the isopropoxy group at position 2 sterically hinders adjacent positions.

-

Solvent Effects : Methanol enhances solubility of ionic intermediates in TCICA-mediated reactions, whereas acetonitrile optimizes DAIB’s oxidative capacity.

-

Purification : Silica gel chromatography (hexane/EtOAc) and recrystallization (ethyl acetate/sherwood oil) are critical for isolating the pure product .

Q & A

Q. What are the optimal synthetic routes for 2-isopropoxy-3-methoxy-6-iodophenol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via sequential etherification and iodination. For example:

Etherification : React 3-methoxy-6-iodophenol with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) to introduce the isopropoxy group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Contaminants like unreacted phenol derivatives are common; recrystallization in ethanol improves purity .

Table 1 : Example Reaction Yields

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Etherification | 72 | 85% |

| Recrystallization | 68 | 98% |

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) over 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Expose samples to UV light (254 nm) and track iodophenol decomposition by LC-MS. Degradation products often include de-iodinated derivatives .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the isopropoxy methyl groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: calc. 336.02, observed 336.05).

- FT-IR : Detect phenolic -OH (broad peak ~3200 cm⁻¹) and ether C-O stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrophilicity Index : Predicts reactivity in Suzuki-Miyaura couplings (iodine as leaving group).

- Transition-State Energy : Assess steric hindrance from isopropoxy/methoxy substituents.

Experimental validation: Compare computed activation energies with kinetic data from palladium-catalyzed reactions. Discrepancies >10% suggest unmodeled solvent effects or catalyst interactions .

Q. What strategies resolve contradictory data on the compound’s antioxidant activity in different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific interference (e.g., DPPH vs. ORAC assays):

Control Experiments : Test the compound’s UV absorption at assay wavelengths (e.g., 517 nm for DPPH) to rule out false signals.

Mechanistic Studies : Use ESR spectroscopy to confirm radical scavenging vs. redox cycling.

Meta-Analysis : Compare results across studies using standardized units (e.g., TEAC values) and adjust for solvent polarity effects .

Q. How can AI-driven retrosynthesis tools improve route efficiency for derivatives of this compound?

- Methodological Answer : Platforms like Reaxys or Pistachio (Template_relevance models) can:

- Prioritize Routes : Rank pathways by atom economy (e.g., iodine retention vs. substitution).

- Predict Byproducts : Simulate side reactions (e.g., demethylation under acidic conditions).

Validation: Compare AI-suggested routes with manual literature curation (e.g., RIFM safety criteria for phenolic intermediates) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 112–118°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction.

- Impurity Profiles : Trace moisture or residual DMF lowers observed melting points. Use Karl Fischer titration for moisture quantification .

Safety and Compliance

Q. What safety protocols are critical when handling iodinated phenolic compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.